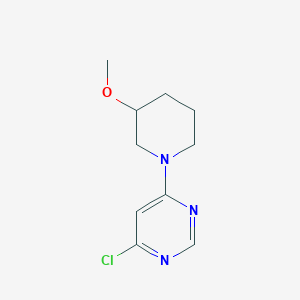

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine

Description

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids

Properties

Molecular Formula |

C10H14ClN3O |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

4-chloro-6-(3-methoxypiperidin-1-yl)pyrimidine |

InChI |

InChI=1S/C10H14ClN3O/c1-15-8-3-2-4-14(6-8)10-5-9(11)12-7-13-10/h5,7-8H,2-4,6H2,1H3 |

InChI Key |

GVZJERYUHLZXOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCN(C1)C2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-6-methylpyrimidine with 3-methoxypiperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and bases like potassium carbonate. Solvents such as DMF or acetonitrile are often used.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand the biological activity and interactions of pyrimidine derivatives.

Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-6-methoxypyrimidine: Similar in structure but lacks the piperidine ring.

4-Chloro-6-methylpyrimidine: Similar but has a methyl group instead of the methoxypiperidine moiety.

4-Chloro-6-(3-methoxypiperidin-1-yl)-2-methylpyrimidine: Similar but with an additional methyl group at the 2-position.

Uniqueness

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine is unique due to the presence of the methoxypiperidine moiety, which can impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is studied for its interactions with various biological targets, particularly in the context of cancer treatment and kinase inhibition.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine is C11H14ClN3O, with a molecular weight of 239.7 g/mol. The presence of the chloro and methoxy groups, along with the piperidine moiety, contributes to its unique pharmacological profile.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The piperidine group is known to enhance binding affinity and specificity towards various biological targets, including kinases. It has been shown to inhibit certain kinases associated with cancer progression, making it a candidate for further development in cancer therapeutics.

Biological Activity Data

| Biological Activity | Description |

|---|---|

| Kinase Inhibition | Exhibits potent inhibition against various kinases involved in cancer signaling. |

| Antiproliferative Effects | Demonstrates significant antiproliferative activity in various cancer cell lines. |

| Cell Cycle Arrest | Induces cell cycle arrest, particularly in submicromolar concentrations. |

Case Studies and Research Findings

- Anticancer Activity : In a study focusing on the development of novel anticancer agents, 4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine was evaluated for its ability to inhibit cell growth in esophageal cancer cell lines. The compound showed promising results, indicating a potential for further development as an anticancer drug .

- Kinase Target Engagement : Research demonstrated that this compound engages with epidermal growth factor receptors (EGFR) and other related kinases. In vitro assays indicated that it could effectively reduce the activity of mutant forms of EGFR, which are often implicated in resistance to conventional therapies .

- Structure-Activity Relationship (SAR) : A series of analogs were synthesized to explore the SAR of pyrimidine derivatives. Modifications to the piperidine ring were found to significantly affect the potency and selectivity of the compounds against various kinase targets .

Pharmacokinetics

Pharmacokinetic studies revealed that 4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine exhibits moderate clearance rates in vivo, suggesting favorable absorption characteristics when administered orally. The bioavailability was noted to exceed expectations, indicating potential for effective therapeutic dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.